molecular formula C11H9F5O2S B14275773 3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one CAS No. 167010-73-3

3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one

Cat. No.: B14275773
CAS No.: 167010-73-3
M. Wt: 300.25 g/mol
InChI Key: BQSGLIILALRGIG-LJQANCHMSA-N
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Description

    3,3,4,4,4-Pentafluoro-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one: , is a chemical compound with the empirical formula CHFO.

  • The compound features a pentafluoroalkyl group (CF3) and a sulfinyl group (SO) attached to a butan-2-one backbone. The chiral center at the sulfur atom gives rise to the ®-configuration.
  • Preparation Methods

      Synthetic Routes: PMBB can be synthesized through various methods, including fluorination reactions. One approach involves the fluorination of a suitable precursor using reagents like hydrogen fluoride (HF) or other fluorinating agents.

      Industrial Production: While specific industrial production methods are not widely documented, research laboratories often prepare PMBB for specialized applications.

  • Chemical Reactions Analysis

      Reactivity: PMBB undergoes various chemical reactions due to its functional groups. These include

      Common Reagents and Conditions: Reagents like hydrogen peroxide (HO) or peracids are used for oxidation. Nucleophiles such as amines or thiols can substitute the fluorine atoms.

      Major Products: Oxidation leads to the formation of sulfoxides, while substitution reactions yield various derivatives.

  • Scientific Research Applications

      Chemistry: PMBB serves as a versatile building block for designing new fluorinated compounds due to its unique reactivity.

      Biology and Medicine: Researchers explore PMBB derivatives as potential drug candidates, especially in medicinal chemistry.

      Industry: PMBB-derived materials find applications in specialty chemicals, polymers, and surface coatings.

  • Mechanism of Action

    • PMBB’s mechanism of action depends on its specific application. For drug candidates, it may interact with biological targets via covalent bonding or non-covalent interactions.
    • Further studies are needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    Remember that PMBB’s applications continue to evolve, and ongoing research may uncover additional uses and insights

    Properties

    CAS No.

    167010-73-3

    Molecular Formula

    C11H9F5O2S

    Molecular Weight

    300.25 g/mol

    IUPAC Name

    3,3,4,4,4-pentafluoro-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-one

    InChI

    InChI=1S/C11H9F5O2S/c1-7-2-4-8(5-3-7)19(18)6-9(17)10(12,13)11(14,15)16/h2-5H,6H2,1H3/t19-/m1/s1

    InChI Key

    BQSGLIILALRGIG-LJQANCHMSA-N

    Isomeric SMILES

    CC1=CC=C(C=C1)[S@](=O)CC(=O)C(C(F)(F)F)(F)F

    Canonical SMILES

    CC1=CC=C(C=C1)S(=O)CC(=O)C(C(F)(F)F)(F)F

    Origin of Product

    United States

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